REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:9])=[N:7][CH:8]=1.[Li+].[CH3:11]C([N-]C(C)C)C.[Li]CCCC.C(NC(C)C)(C)C.CI>C1COCC1>[CH2:9]([C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][N:7]=1)[CH3:11] |f:1.2|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=NC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The deep red reaction mixture
|
Type
|
CUSTOM
|
Details
|
After 2 hours the mixture was quenched with conc NH4OH (15 mL)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a red oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (0% to 40% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |